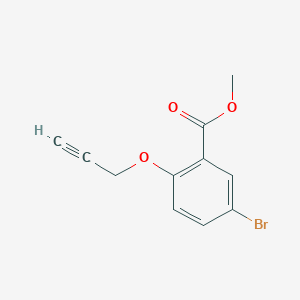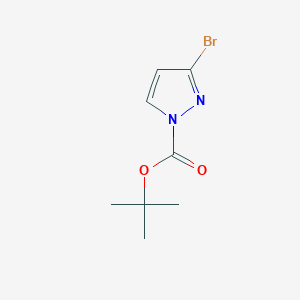
3-Bromo-1H-pirazol-1-carboxilato de tert-butilo
Descripción general
Descripción
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a chemical compound with the CAS Number: 1448855-35-3 . It has a molecular weight of 247.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, such as “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate”, often involves the reaction of hydrazones and α-bromo ketones . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition . The reaction conditions are mild, and the method has a broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 . This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
Pyrazoles, including “tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate”, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
“tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 247.09 . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . It has 3 freely rotating bonds . Its ACD/LogP value is 2.37 , indicating its lipophilicity.Aplicaciones Científicas De Investigación
Síntesis Química
“3-Bromo-1H-pirazol-1-carboxilato de tert-butilo” es un compuesto químico con el número CAS: 1448855-35-3 . Se usa a menudo como material de partida en varias síntesis químicas .
Preparación de Compuestos Biológicamente Activos
Este compuesto puede usarse en la síntesis de productos naturales biológicamente activos. Por ejemplo, puede usarse para sintetizar compuestos como la Indiacena A y la Indiacena B . Se ha descubierto que estos compuestos poseen actividades anticancerígenas, antiinflamatorias, antinociceptivas, antipsicóticas, analgésicas, citotóxicas e inhibidoras de la 5-lipoxigenasa .
Síntesis de 1,4’-bipirazoles
4-Bromopirazol, un compuesto relacionado, puede usarse en la síntesis de 1,4’-bipirazoles . Es plausible que “this compound” pueda usarse de manera similar.
Preparación de Complejos Hexacoordinados Sólidos
4-Bromopirazol también puede usarse en la preparación de complejos hexacoordinados sólidos mediante reacción con dimetil- y divinil-dicloruro de estaño . De nuevo, es plausible que “this compound” pueda usarse de manera similar.
Síntesis de 5-Amino-3-bromo-tert-Pirazol-4-carboxamidas
Un compuesto relacionado, 5-amino-3-aril-1-(tert-butil)-1H-pirazol-4-carboxamidas, puede sintetizarse a partir de "this compound" .
Síntesis de Derivados de Indol
Los derivados de 3-formilindol que contienen un grupo alquino, enino o dieno en la posición 4 son significativos como andamiaje en la síntesis de productos naturales biológicamente activos . “this compound” podría usarse potencialmente en la síntesis de estos derivados de indol.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate may interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the potential for pyrazole derivatives to interact with multiple receptors , the compound could potentially induce a variety of molecular and cellular effects.
Action Environment
It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, which can influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate: plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that the compound can influence cellular energy metabolism and calcium signaling pathways. The exact nature of these interactions involves binding to the active sites of enzymes and altering their activity, which can have downstream effects on cellular functions.
Cellular Effects
The effects of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting energy-dependent cellular processes . Additionally, its effect on calcium uptake can alter calcium signaling, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes involved in oxidative phosphorylation, inhibiting their activity and thus reducing ATP production . This inhibition can lead to changes in gene expression as cells respond to altered energy levels. The compound may also interact with calcium channels or transporters, affecting calcium homeostasis and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Toxic or adverse effects may be observed at high doses, including disruptions in energy metabolism and calcium homeostasis, which can lead to cellular dysfunction and tissue damage.
Metabolic Pathways
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate: is involved in metabolic pathways related to energy production and calcium signaling. It interacts with enzymes involved in oxidative phosphorylation, inhibiting their activity and reducing ATP production . The compound may also affect metabolic flux and metabolite levels by altering the activity of key enzymes and transporters involved in these pathways.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, would be consistent with its role in inhibiting oxidative phosphorylation. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl 3-bromopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMLWSJXURDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448855-35-3 | |
| Record name | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


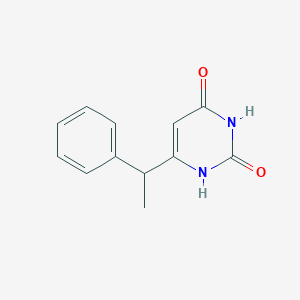
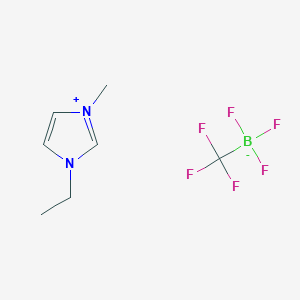
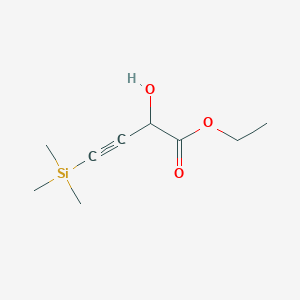
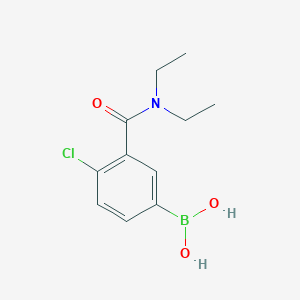
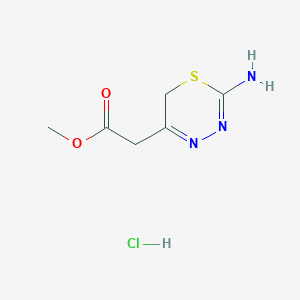
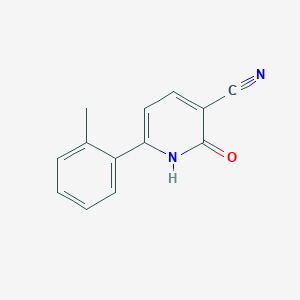
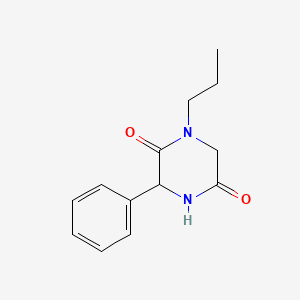
![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)
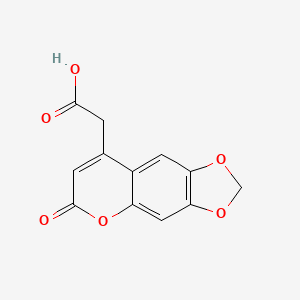
![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)
![N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1461784.png)
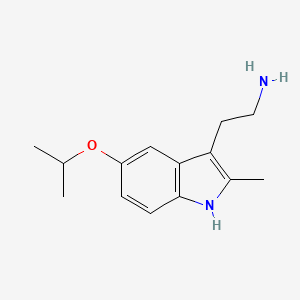
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)
